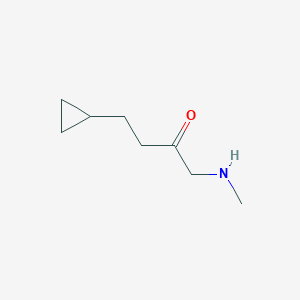

4-Cyclopropyl-1-(methylamino)butan-2-one

Description

4-Cyclopropyl-1-(methylamino)butan-2-one is a substituted ketone featuring a cyclopropyl group at the 4-position and a methylamino group at the 1-position of the butan-2-one backbone. This compound is of interest in synthetic organic chemistry and pharmacology due to its unique structural features. Limited peer-reviewed data are available on its specific applications, but analogs of this scaffold are explored for bioactive properties, including CNS modulation and enzyme inhibition.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-cyclopropyl-1-(methylamino)butan-2-one |

InChI |

InChI=1S/C8H15NO/c1-9-6-8(10)5-4-7-2-3-7/h7,9H,2-6H2,1H3 |

InChI Key |

NRPFSULOWKYTSP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)CCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with a suitable precursor . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions or other catalytic processes that allow for the efficient formation of the cyclopropyl and methylamino groups. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-(methylamino)butan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropyl-1-(methylamino)butan-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally related butan-2-one derivatives to highlight substituent-driven variations in physicochemical properties and safety profiles.

Analysis of Substituent Effects

Cyclopropyl vs. This may reduce reactivity in electrophilic aromatic substitution but enhance stability under oxidative conditions. The 4-hydroxyphenyl group in 4-(4-Hydroxyphenyl)butan-2-one enables resonance stabilization and acidity (pKa ~10 for the phenolic OH), facilitating solubility in polar solvents. In contrast, the methylamino group (pKa ~9–10) in the target compound provides basicity, favoring protonation in acidic environments.

Safety and Regulatory Status: 4-(4-Hydroxyphenyl)butan-2-one has well-documented safety assessments under IFRA standards, with category-specific use limits (e.g., 0.1% in leave-on skincare products) due to sensitization risks . The methylamino group may pose toxicity concerns (e.g., neuroactivity) absent in the phenolic analog, necessitating rigorous toxicokinetic studies.

Synthetic Utility: The methylamino group in the target compound offers a handle for further derivatization (e.g., acylation, alkylation), whereas the phenol group in 4-(4-Hydroxyphenyl)butan-2-one is typically protected during synthesis to prevent oxidation.

Biological Activity

4-Cyclopropyl-1-(methylamino)butan-2-one, also known as a novel synthetic compound, has garnered attention due to its potential biological activities. This compound is structurally related to other bioactive molecules and is being studied for its pharmacological properties, particularly in the context of neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-Cyclopropyl-1-(methylamino)butan-2-one is , with a molecular weight of approximately 141.21 g/mol. The compound features a cyclopropyl group, a methylamino functional group, and a ketone, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 4-Cyclopropyl-1-(methylamino)butan-2-one |

The biological activity of 4-Cyclopropyl-1-(methylamino)butan-2-one is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine transporters, particularly influencing dopamine and norepinephrine levels in the brain. This modulation could potentially lead to effects on mood and behavior, similar to other compounds in its class.

Neuropharmacological Effects

Research has indicated that compounds with similar structures can exhibit stimulant properties, which may be relevant for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) or depression. The specific effects of 4-Cyclopropyl-1-(methylamino)butan-2-one have not been extensively documented; however, analogs have shown efficacy in enhancing cognitive function and mood stabilization.

Case Studies

- Stimulant Effects : In a study assessing the pharmacological profile of related compounds, it was found that certain derivatives increased locomotor activity in rodent models, suggesting potential stimulant effects (source: PMC5991783).

- Antidepressant Activity : Another case study explored the antidepressant-like effects of structurally similar compounds in animal models, highlighting their ability to increase serotonin levels and enhance mood (source: PMC11262615).

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of compounds similar to 4-Cyclopropyl-1-(methylamino)butan-2-one. These studies aim to optimize the biological efficacy while minimizing side effects.

Table: Summary of Research Findings

| Compound | Activity Type | Observed Effects | Reference |

|---|---|---|---|

| 4-Cyclopropyl-1-(methylamino)butan-2-one | Potential Stimulant | Increased dopamine levels | PMC5991783 |

| Analog A | Antidepressant | Enhanced serotonin activity | PMC11262615 |

| Analog B | Cognitive Enhancer | Improved memory retention | PMC11262615 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.